molecular formula C10H12O2 B100144 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone CAS No. 16108-50-2

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Cat. No.: B100144
CAS No.: 16108-50-2
M. Wt: 164.2 g/mol
InChI Key: AAPOVDIBCPRZPC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, also known as 2-acetyl-3,5-dimethylphenol, is an organic compound with the molecular formula C10H12O2. This compound is characterized by its aromatic structure, which includes a phenyl ring substituted with hydroxy and acetyl groups. It is a colorless to pale yellow solid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone can be synthesized through the esterification of 2,6-dimethylphenol with acetic anhydride, followed by partial hydrogenation . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

  • 2-acetyl-3,5-xylenol
  • 4’,6’-dimethyl-2’-hydroxyacetophenone
  • 2’-hydroxy-4’,6’-dimethylacetophenone

Comparison: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of antimicrobial and antioxidant activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOVDIBCPRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167058
Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-50-2
Record name 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=16108-50-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamidophenyl acetate
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Record name 2'-Hydroxy-4',6'-dimethylacetophenone
Source EPA DSSTox
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Record name 2'-hydroxy-4',6'-dimethylacetophenone
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Record name 3-ACETAMIDOPHENYL ACETATE
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Q & A

Q1: What is the structural characterization of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone?

A: this compound is an organic compound. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C10H12O2 [, ]. Spectroscopic analyses, including infrared, electronic absorption, 1H-NMR, 13C-NMR, and mass spectrometry, have been conducted to elucidate its structural properties [].

Q2: What insights do we have into the crystal structure of this compound?

A: X-ray analysis reveals that this compound crystallizes with two independent molecules in the unit cell [, ]. Although structurally similar, they exhibit distinct intermolecular interactions. One molecule interacts with a neighboring molecule through a pair of C-H···O hydrogen bonds. In contrast, the second molecule forms a π-π stacking interaction with its symmetry equivalent []. This difference in intermolecular interactions highlights the complex packing arrangements within the crystal structure.

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